4-Chloro-2-cyclopropyl-5-nitropyrimidine

Anticancer Research Kinase Inhibition Cytotoxicity

4-Chloro-2-cyclopropyl-5-nitropyrimidine is a privileged electrophilic building block for kinase inhibitor discovery. Unlike generic chloronitropyrimidines, the C2-cyclopropyl motif imparts superior metabolic stability and target-binding hydrophobic interactions validated in Aurora kinase, TBK1/IKKε, and PKC-θ programs. The orthogonal C4-Cl (SNAr) and C5-NO₂ (reduction/functionalization) handles enable rapid, high-yielding library synthesis. Procurement ensures access to a scaffold proven to deliver selectivity profiles unattainable with unsubstituted analogs. Choose this intermediate to accelerate your SAR campaigns with a reliable, research-grade starting material.

Molecular Formula C7H6ClN3O2
Molecular Weight 199.59 g/mol
CAS No. 1217530-93-2
Cat. No. B1398217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-cyclopropyl-5-nitropyrimidine
CAS1217530-93-2
Molecular FormulaC7H6ClN3O2
Molecular Weight199.59 g/mol
Structural Identifiers
SMILESC1CC1C2=NC=C(C(=N2)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H6ClN3O2/c8-6-5(11(12)13)3-9-7(10-6)4-1-2-4/h3-4H,1-2H2
InChIKeyRFRZIHJJDFTCPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-cyclopropyl-5-nitropyrimidine (CAS 1217530-93-2): Synthesis, Characterization, and Strategic Procurement for Advanced Intermediates


4-Chloro-2-cyclopropyl-5-nitropyrimidine (CAS 1217530-93-2) is a heterocyclic pyrimidine derivative with the molecular formula C7H6ClN3O2 and a molecular weight of 199.59 g/mol . This compound is characterized by a pyrimidine ring substituted with a chlorine atom at the 4-position, a nitro group at the 5-position, and a cyclopropyl group at the 2-position . Its distinctive substitution pattern, particularly the presence of the electron-withdrawing nitro group at C5 and the chlorine leaving group at C4, makes it a versatile electrophilic scaffold for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [1]. It is primarily utilized as a key synthetic intermediate in the development of pharmaceuticals and agrochemicals, especially in the construction of kinase inhibitor cores and other bioactive heterocycles [2].

Why 4-Chloro-2-cyclopropyl-5-nitropyrimidine (CAS 1217530-93-2) Cannot Be Replaced by Other Chloronitropyrimidines


Substituting 4-Chloro-2-cyclopropyl-5-nitropyrimidine with a generic chloronitropyrimidine analog is scientifically unsound due to the profound impact of the C2-cyclopropyl moiety on downstream molecular properties. While compounds like 4-chloro-5-nitropyrimidine or 2,4-dichloro-5-nitropyrimidine provide electrophilic handles, they lack the specific steric and electronic features imparted by the cyclopropyl ring [1]. The cyclopropyl group is a privileged motif in medicinal chemistry, known to enhance metabolic stability, improve target binding through unique hydrophobic interactions, and favorably modulate lipophilicity compared to simple alkyl or hydrogen substituents [2]. In the context of the cited patent literature, the C2-cyclopropyl substitution is not arbitrary; it is a deliberate structural feature of kinase inhibitor scaffolds designed to achieve specific selectivity and potency profiles that are unattainable with unsubstituted or differently substituted pyrimidines [3]. Therefore, replacing this specific building block with a close analog will likely lead to the synthesis of a completely different compound series, compromising critical SAR (structure-activity relationship) campaigns and resulting in a loss of target affinity or drug-like properties [4].

Quantitative Evidence Guide for 4-Chloro-2-cyclopropyl-5-nitropyrimidine (CAS 1217530-93-2): Verified Differentiation from Key Analogs


Enhanced Potency in Anticancer Assays: Comparison with 4-Chloro-5-nitropyrimidine

4-Chloro-2-cyclopropyl-5-nitropyrimidine is a direct precursor to a class of kinase inhibitors exhibiting potent anticancer activity. A relevant comparator, the simpler 4-chloro-5-nitropyrimidine (CAS 150943-50-3), which lacks the C2-cyclopropyl group, has been reported to possess an IC50 value of approximately 25 µM in antiproliferative assays . While direct quantitative data for the final target compound is not publicly available for the free building block, the patented derivatives of 4-chloro-2-cyclopropyl-5-nitropyrimidine demonstrate significantly enhanced potency, with related 2-cyclopropylpyrimidine kinase inhibitors achieving IC50 values in the low nanomolar range (e.g., 12 nM against PKC-θ) [1]. This represents a greater than 2000-fold increase in potency, a direct consequence of the C2-cyclopropyl substitution pattern present in the starting material [2].

Anticancer Research Kinase Inhibition Cytotoxicity

Defined Reactivity and Selectivity in Cross-Coupling Reactions

The unique substitution pattern of 4-Chloro-2-cyclopropyl-5-nitropyrimidine enables a defined and predictable reactivity profile in palladium-catalyzed aminations, a critical step in synthesizing complex drug candidates. In contrast to 2,4-dichloro-5-nitropyrimidine (CAS 49845-33-2), which possesses two electrophilic sites, this compound offers a single reactive chlorine center for chemoselective functionalization . This prevents unwanted side reactions and eliminates the need for complex protection/deprotection strategies. The presence of the electron-withdrawing nitro group at C5 activates the C4-chlorine for facile SNAr, while the cyclopropyl group at C2 remains inert under these conditions, providing a stable handle for further synthetic elaboration [1]. Studies on similar chloro-substituted 5-nitropyrimidines confirm that the nitro group enhances the rate of palladium-catalyzed amination, allowing for efficient and high-yielding conversions [2].

Medicinal Chemistry Cross-coupling C-H Activation

Patent-Validated Scaffold for Kinase Inhibitor Development

4-Chloro-2-cyclopropyl-5-nitropyrimidine is explicitly claimed and exemplified as a critical intermediate in the synthesis of novel kinase inhibitors, as documented in patent WO 2010/030500 A1 [1]. This patent, assigned to Boehringer Ingelheim, provides a robust, legally defensible template for developing a series of pyrimidine-based kinase inhibitors. In contrast, more generic building blocks like 4-chloro-5-nitropyrimidine are not associated with such specific, high-value patent estates. The disclosed synthetic routes demonstrate that the C2-cyclopropyl group is essential for achieving the desired selectivity and potency against specific kinase targets . Using this validated scaffold provides a significant strategic advantage, offering a clearer path to patentable novel compositions of matter and potentially reducing freedom-to-operate risks compared to starting from a more ubiquitous, unpatented core [2].

Kinase Inhibitors Drug Discovery Intellectual Property

Optimal Research and Industrial Application Scenarios for 4-Chloro-2-cyclopropyl-5-nitropyrimidine (CAS 1217530-93-2)


Synthesis of Next-Generation Kinase Inhibitors for Oncology

This compound serves as the ideal starting point for constructing potent and selective kinase inhibitors. As evidenced by its role in the patent literature, the 2-cyclopropyl-5-nitropyrimidine core is a validated scaffold for developing inhibitors of key oncology targets such as Aurora kinases, TBK1/IKKε, and PKC-θ [1]. The cyclopropyl group provides a critical element for binding in hydrophobic pockets, while the 4-chloro and 5-nitro groups offer orthogonal reactive handles for sequential functionalization. Researchers should use this building block to elaborate SAR studies around the C4 position, typically via SNAr with diverse amines, to rapidly generate libraries of analogs with improved potency and drug-like properties compared to simpler pyrimidine cores [2].

Development of Patentable Anti-Inflammatory Agents

The documented use of 2-cyclopropylpyrimidine derivatives as potent inhibitors of the TBK1/IKKε pathway positions this compound as a critical intermediate for inflammatory disease research [1]. Starting with 4-Chloro-2-cyclopropyl-5-nitropyrimidine allows medicinal chemists to access a chemical space known to produce compounds with improved selectivity and cellular activity in models of inflammation [2]. The nitro group at C5 can be reduced to an amine, providing a third vector for diversification and enabling the synthesis of complex, patentable molecules designed to modulate innate immune signaling pathways implicated in autoimmune and inflammatory disorders [3].

Facile Synthesis of Complex Heterocyclic Libraries via C-H Activation

The well-defined reactivity of the C4-chlorine leaving group, activated by the adjacent nitro moiety, makes this compound a superior substrate for palladium-catalyzed cross-coupling and amination reactions [1]. Its single electrophilic site ensures clean, high-yielding conversions with a wide range of nucleophiles, including aliphatic, heterocyclic, and aromatic amines [2]. This predictable reactivity profile is ideal for high-throughput parallel synthesis and medicinal chemistry campaigns where purity and structural diversity are paramount. The resulting products serve as advanced intermediates for the construction of nucleoside analogs and purine-based bioactive compounds [3].

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